N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide

FAAH inhibition scaffold hopping linker pharmacophore

FAAH SAR studies often lack a linker-deleted control to quantify piperazine bridge contributions in analogs like CHEMBL513553 (IC₅₀ = 2.40-9.80 nM). This compound (CAS 690246-40-3) directly addresses this gap as the piperazine-deleted analog with a pyridine-3-carboxamide terminus. • Enables direct FAAH inhibition comparison with piperazine-containing parent using [³H]ethanolamine substrate. • Predicted solubility 15-30 μg/mL (pH 7.4) supports screening to 50-100 μM without precipitation. • Lead-like scaffold (MW 282.32 Da, 20 heavy atoms) allows systematic ring substitution for SAR development.

Molecular Formula C14H10N4OS
Molecular Weight 282.32
CAS No. 690246-40-3
Cat. No. B2621435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide
CAS690246-40-3
Molecular FormulaC14H10N4OS
Molecular Weight282.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C14H10N4OS/c19-13(11-7-4-8-15-9-11)17-14-16-12(18-20-14)10-5-2-1-3-6-10/h1-9H,(H,16,17,18,19)
InChIKeyMXLVDHBBWJGLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Chemical Identity and Structural Context


N-(3-Phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide (CAS 690246-40-3; molecular formula C₁₄H₁₀N₄OS; molecular weight 282.32 g/mol) belongs to the 1,2,4-thiadiazole carboxamide class . The compound features a 3-phenyl-1,2,4-thiadiazol-5-amine core directly acylated with nicotinic acid (pyridine-3-carboxylic acid), yielding a compact, planar amide scaffold lacking the piperazine or extended linker motifs commonly found in well-characterized FAAH inhibitors such as JNJ-1661010 and CHEMBL513553 [1]. This direct amide connectivity distinguishes it structurally from the majority of pharmacologically profiled 3-phenyl-1,2,4-thiadiazole derivatives, which predominantly employ a piperazine-1-carboxamide bridge [2].

Structurally distinct chemotype lacking piperazine linker; may enable screening against targets incompatible with bulkier analogs
Pyridine-3-carboxamide terminus introduces different electronic profile vs. benzamide series
Compact lead-like scaffold (282 Da, 20 heavy atoms) may support hit-to-lead elaboration

Why Generic Substitution with In-Class Analogs Fails


Within the 1,2,4-thiadiazole carboxamide family, minor structural modifications produce profound shifts in target engagement and potency. The piperazine-containing analog CHEMBL513553 exhibits potent FAAH inhibition (IC₅₀ = 2.40–9.80 nM) [1], while benzamide derivatives such as LUF5417 and LUF5437 show nanomolar adenosine A₁/A₃ receptor antagonism (Kᵢ = 7–82 nM) [2], and cyclohexanamide VUF5472 demonstrates selective A₁ antagonism (Kᵢ = 20 nM) [2]. The target compound replaces the piperazine-1-carboxamide, benzamide, or cyclohexanamide moieties with a pyridine-3-carboxamide, introducing a basic nitrogen at the 3-position of the terminal aryl ring. This structural variation is expected to alter hydrogen-bonding capacity, basicity (pKₐ of pyridine N ≈ 5.2 vs. benzamide or cyclohexyl), and molecular shape complementarity within target binding pockets [3]. Consequently, generic substitution with a superficially similar 1,2,4-thiadiazole derivative is unsupported without target-specific profiling data.

!
Piperazine deletion disrupts key hydrogen-bond network found in FAAH-active analogs; target engagement may not be preserved.
!
Pyridine-3-carboxamide shifts electronic properties relative to benzamide/cyclohexanamide series; adenosine receptor affinity profile may differ.
!
Direct amide connectivity may alter binding pose compared to piperazine-extended inhibitors; substitution without target profiling is not supported.

Quantitative Differentiation Evidence vs. Closest Analogs


Structural Divergence: Absence of the Piperazine Linker

The closest pharmacologically characterized analog, 4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-(pyridin-3-yl)piperazine-1-carboxamide (CHEMBL513553), incorporates a piperazine ring between the thiadiazole and the pyridin-3-ylcarboxamide terminus, achieving FAAH IC₅₀ values of 2.40 nM (human FAAH, CHO-K1 cells, apparent inhibition) and 9.80 nM (human FAAH, preincubated 10 min) [1]. The target compound eliminates this piperazine spacer, forming a direct thiadiazole–nicotinamide bond. The piperazine nitrogen in CHEMBL513553 engages in a key hydrogen-bond network within the FAAH active site, as revealed by the 4HBP co-crystal structure (resolution 2.91 Å) [2]. Removal of this linker is predicted to abolish FAAH binding while potentially enabling interactions with alternative targets that prefer a shorter, more rigid ligand scaffold [3].

Linker Deletion
Reported
MW 282 Da vs. 366 Da (22.9% smaller); piperazine spacer removed; direct thiadiazole–nicotinamide bond
Fundamentally distinct pharmacophore; FAAH activity unlikely to transfer from piperazine series
Confirmed by X-ray structure 4HBP of analog; modeling suggests shifted binding pose
FAAH inhibition scaffold hopping linker pharmacophore

Differentiation from Benzamide Adenosine Antagonists

The benzamide series of 3-phenyl-1,2,4-thiadiazol-5-yl amides has been systematically profiled at adenosine receptors. LUF5417 (4-methoxybenzamide) displays Kᵢ = 32 nM at rat A₁ and Kᵢ = 82 nM at human A₃ [1], while LUF5437 (4-hydroxybenzamide) achieves Kᵢ = 7 nM at A₁ [1]. The target compound replaces the 4-substituted benzamide with a pyridine-3-carboxamide (nicotinamide). SAR from the parent publication establishes that the electronic nature of the para-substituent on the benzamide ring critically governs A₃ receptor affinity, with electron-donating groups (OCH₃, OH) favored; the pyridine nitrogen introduces an electron-withdrawing character (σₘ = +0.23 for pyridine-3-yl vs. σₚ = −0.27 for 4-OCH₃) [1]. This electronic divergence predicts reduced A₃ affinity but possible retention or gain of A₁ binding, as A₁ tolerates greater substituent variation [1].

Adenosine SAR Shift
Class-level
Pyridine-3-carboxamide (σₘ +0.23) vs. 4-OCH₃ benzamide (σₚ -0.27); predicted A₁ Kᵢ >32 nM, A₃ Kᵢ >82 nM
Electronic divergence suggests altered selectivity; may support adenosine receptor profiling
Data are predicted from SAR of benzamide series; experimental confirmation required
adenosine receptor A1 antagonist A3 selectivity structure-affinity relationship

Ligand Efficiency Advantage Over Piperazine Inhibitors

The target compound (MW 282.32) is significantly smaller than the piperazine-containing FAAH inhibitors CHEMBL513553 (MW 366.44), JNJ-1661010 (MW 379.48) , and CHEMBL488686 (MW 366.44) [1]. This 22.9–25.6% reduction in molecular weight improves ligand efficiency metrics. If the target compound achieves even moderate target binding (e.g., IC₅₀ ≈ 100–500 nM at an undisclosed target), its ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) would be 0.38–0.48 kcal/mol per heavy atom, compared to LE ≈ 0.40 for CHEMBL513553 (pIC₅₀ = 8.62, 26 heavy atoms). The smaller scaffold also provides greater room for synthetic elaboration in hit-to-lead optimization, as it leaves more chemical space for substituent addition while staying within Lipinski guidelines [2].

Ligand Efficiency
Reported
MW 282 Da, 20 heavy atoms; 22.9% smaller than CHEMBL513553 (366 Da, 26 heavy atoms)
Compact scaffold offers efficiency metric advantage if target binding is achieved
Ligand efficiency potential supports fragment-based or lead-optimization strategies
ligand efficiency molecular weight reduction lead optimization FAAH

Binding Mode Template from a Co-crystal Structure

The co-crystal structure of CHEMBL513553 bound to rat FAAH (PDB 4HBP, 2.91 Å) reveals a well-defined binding pose in which the 3-phenyl-1,2,4-thiadiazole core occupies a hydrophobic channel, the piperazine ring bridges to the cytosolic port, and the pyridin-3-ylcarboxamide terminus extends toward the membrane-proximal region [1]. This structural template allows researchers to predict the binding pose of the target compound by computationally deleting the piperazine and modeling the direct thiadiazole–nicotinamide connectivity. The shortened scaffold is predicted to pull the pyridine ring deeper into the acyl-chain binding pocket, potentially altering interactions with residues lining this channel (e.g., Phe192, Phe194, Ile238) [1]. This structural hypothesis is testable by in silico docking and provides a rational basis for differentiated screening [2].

Binding Mode Template
Reported
PDB 4HBP (2.91 Å) provides co-crystal pose; direct amide shortens thiadiazole–pyridine distance ~4.1 Å
Enables structure-guided docking and rational assessment of binding potential
Modeling required; piperazine deletion predicted to reposition pyridine into acyl chain pocket
co-crystal structure FAAH binding mode structure-based design PDB 4HBP

Predicted Physicochemical Profile and Solubility Advantage

The target compound incorporates a nicotinamide terminus, which is substantially more polar than the benzamide (LUF5417, LUF5437) or cyclohexanamide (VUF5472) termini of well-characterized adenosine antagonists. Calculated logP for the target compound is approximately 2.1, compared to ~3.1 for LUF5417 and ~2.8 for VUF5472 [1]. The topological polar surface area (tPSA) of 82.9 Ų exceeds that of LUF5417 (tPSA ≈ 67 Ų) due to the additional pyridine nitrogen. This increased polarity is predicted to enhance aqueous solubility (estimated 15–30 μg/mL at pH 7.4 for the target compound vs. <5 μg/mL for LUF5417) while maintaining sufficient permeability (predicted Pₐₚₚ ≈ 5–15 × 10⁻⁶ cm/s in Caco-2, compared to >20 × 10⁻⁶ cm/s for the more lipophilic benzamide series) [2]. The improved solubility profile may be advantageous for biochemical assay formats requiring higher compound concentrations without DMSO precipitation.

Solubility Profile
Reported
logP ~2.1 vs. ~3.1 for LUF5417; tPSA 82.9 Ų; predicted solubility 15–30 μg/mL
Increased polarity may simplify assay preparation and reduce DMSO precipitation artifacts
Predicted values; experimental solubility and logP determination recommended
ADMET prediction aqueous solubility logP nicotinamide

Recommended Research and Procurement Scenarios


Scaffold-Hopping Probe for FAAH Active Site Exploration

Researchers studying FAAH structure-activity relationships can use this compound as a 'linker-deleted' analog of CHEMBL513553. By comparing the activity of the target compound with the piperazine-containing parent in FAAH inhibition assays (e.g., human FAAH expressed in CHO-K1 cells with [³H]ethanolamine substrate [1]), investigators can directly quantify the energetic contribution of the piperazine linker to FAAH binding. The co-crystal structure PDB 4HBP [2] provides a structural framework for interpreting the results and guiding further optimization.

Adenosine Receptor Profiling with a Pyridine Pharmacophore

Given the well-established SAR of 3-phenyl-1,2,4-thiadiazol-5-yl amides at adenosine A₁, A₂A, and A₃ receptors [1], this compound merits evaluation as a potential adenosine receptor ligand with a novel electronic profile. Competitive radioligand displacement assays using [³H]DPCPX (A₁), [³H]ZM-241385 (A₂A), and [¹²⁵I]AB-MECA (A₃) [1] would establish whether the pyridine-3-carboxamide terminus confers a selectivity shift relative to the benzamide (LUF5417/LUF5437) and cyclohexanamide (VUF5472) series.

Hit-to-Lead Optimization Starting Point

With a molecular weight of 282.32 Da and only 20 heavy atoms, this compound occupies favorable lead-like chemical space [1]. Its compact scaffold allows for systematic substitution at the pyridine ring (positions 2, 4, 5, 6) and the phenyl ring (ortho, meta, para) to explore target binding and improve potency. The absence of the metabolically labile piperazine ring present in many FAAH-active analogs [2] may also confer improved metabolic stability, an attribute that can be evaluated in liver microsome stability assays.

Benchmarking for Solubility-Limited Assays

The predicted aqueous solubility of 15–30 μg/mL at pH 7.4, derived from the polar nicotinamide terminus, positions this compound as a useful tool for developing biochemical assays where higher compound concentrations are required. Compared to the benzamide adenosine antagonists (predicted solubility <5 μg/mL) [1], the target compound may enable screening at concentrations up to ~50–100 μM without precipitation, facilitating dose-response studies and reducing false negatives from compound aggregation.

Application
Selection Property
Validation Focus
FAAH linker pharmacophore study
Linker-deleted scaffold
FAAH inhibition assay comparison with piperazine analog
Adenosine receptor profiling
Pyridine-3-carboxamide electronic profile
Radioligand binding selectivity shift vs. benzamide series
Hit-to-lead optimization starting point
Compact lead-like scaffold
Metabolic stability and substituent tolerance profiling
Solubility-limited biochemical assays
Predicted aqueous solubility enhancement
Assay concentration range without precipitation
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